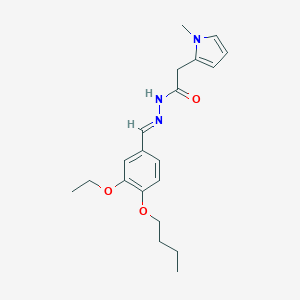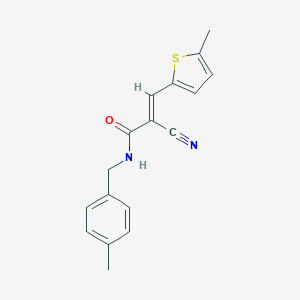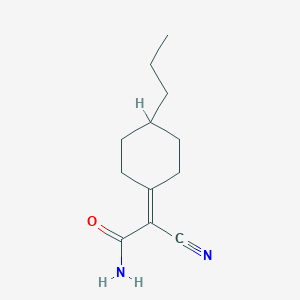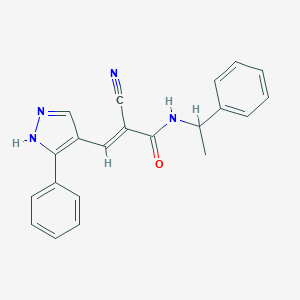![molecular formula C19H19BrN2O4 B449982 4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID](/img/structure/B449982.png)
4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-bromo-5-ethoxy-4-prop-2-enoxybenzaldehyde, which is then reacted with hydrazine derivatives under controlled conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures consistent quality and efficiency. The scalability of the synthetic route is a crucial factor in industrial production, allowing for the manufacture of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent, are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2Z)-2-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]carbonyl}-N-(4-chlorophenyl)-1-piperidinecarboxamide
- 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Uniqueness
Compared to similar compounds, 4-(2-{[4-(ALLYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID stands out due to its unique combination of functional groups and structural features. These characteristics confer specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19BrN2O4 |
|---|---|
Molecular Weight |
419.3g/mol |
IUPAC Name |
4-[(2Z)-2-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C19H19BrN2O4/c1-3-9-26-18-16(20)10-13(11-17(18)25-4-2)12-21-22-15-7-5-14(6-8-15)19(23)24/h3,5-8,10-12,22H,1,4,9H2,2H3,(H,23,24)/b21-12- |
InChI Key |
VHZBDPMZKBVGLS-MTJSOVHGSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)Br)OCC=C |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC2=CC=C(C=C2)C(=O)O)Br)OCC=C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(5-methyl-2-thienyl)-4-quinolinecarbohydrazide](/img/structure/B449900.png)
![2-methyl-N'-[1-(5-methyl-2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B449902.png)

![3-(1,3-benzodioxol-5-yl)-2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acrylamide](/img/structure/B449905.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B449906.png)

![N'-[3-(2-furyl)-2-propenylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B449909.png)
![methyl 2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B449911.png)

![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B449914.png)
![ethyl 2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B449917.png)
![2-cyano-N-cycloheptyl-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B449919.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-propylacrylamide](/img/structure/B449922.png)
